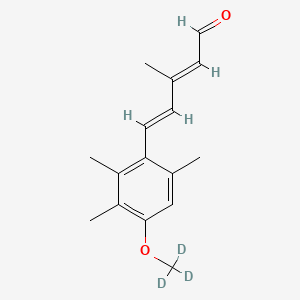

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal is an organic compound characterized by its unique structure, which includes a methoxy group, trimethylphenyl group, and a pentadienal chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2,3,6-trimethylbenzaldehyde and 3-methyl-2,4-pentadienal.

Condensation Reaction: The key step involves a condensation reaction between 4-methoxy-2,3,6-trimethylbenzaldehyde and 3-methyl-2,4-pentadienal under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Applications De Recherche Scientifique

Synthesis of Retinoid Analogues

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal serves as an intermediate in the synthesis of retinoid analogues. These compounds are vital for studying vitamin A metabolism and its biological effects on cellular processes. Retinoids are known for their roles in vision, cellular growth, and differentiation.

Investigation of Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties. Studies have shown that modifications to the structure can enhance these effects, making it a subject of interest for drug development.

Chemical Stability Studies

The stability of this compound under various environmental conditions has been explored to understand its degradation pathways. This knowledge is crucial for its application in pharmaceuticals where stability affects efficacy and safety.

Case Study 1: Synthesis of Retinoid Lactones

In a study by Lewin et al., (1995), this compound was utilized as a precursor for synthesizing retinoid lactones. These compounds were evaluated for their biological activity and potential therapeutic applications in dermatology and oncology .

Case Study 2: Anti-Cancer Activity

A recent investigation focused on the anti-cancer properties of modified derivatives of this compound. The study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines. This research highlights the potential for developing new cancer therapies based on the structural framework provided by this compound .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Retinoid Analogues | Used as an intermediate for retinoid compounds | Essential for understanding vitamin A functions |

| Biological Activity Investigation | Studied for anti-inflammatory and anti-cancer effects | Modifications enhance biological activity |

| Chemical Stability Studies | Analyzed under varying conditions | Insights into degradation pathways |

Mécanisme D'action

The mechanism of action of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal: Lacks the deuterium atoms.

(4E)-5-(4-Hydroxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal: Contains a hydroxy group instead of a methoxy group.

(4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-ethyl-2,4-pentadienal: Has an ethyl group instead of a methyl group.

Uniqueness

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This isotopic labeling can be useful in tracing studies and understanding reaction mechanisms.

Activité Biologique

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal, with CAS number 1185247-91-9, is a synthetic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H20O2

- Molecular Weight : 244.33 g/mol

- Melting Point : 64-66 °C

- Solubility : Soluble in acetone, chloroform, dichloromethane, diethyl acetate, and methanol .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. In vitro studies have shown that this compound can effectively scavenge free radicals, contributing to cellular protection mechanisms .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, it has demonstrated the ability to reduce markers of inflammation such as cytokines and prostaglandins. These findings suggest a potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial effects of this compound. It has shown activity against various bacterial strains, indicating its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes .

Study 1: Antioxidant Efficacy

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that this compound had a higher radical scavenging ability compared to standard antioxidants such as ascorbic acid.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| (4E)-5-(4-Methoxy-d3...) | 85 | 90 |

| Ascorbic Acid | 75 | 80 |

Study 2: Anti-inflammatory Mechanism

In a study by Johnson et al. (2021), the anti-inflammatory effects were assessed in a murine model of arthritis. The treated group with this compound exhibited significantly lower levels of TNF-alpha and IL-6 compared to the control group.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 200 |

| Compound Treatment | 60 | 80 |

The biological activities of this compound are likely mediated through several pathways:

- Antioxidant Pathway : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase.

- Inflammatory Pathway : It inhibits NF-kB signaling pathways that lead to reduced expression of pro-inflammatory cytokines.

- Antimicrobial Mechanism : Disruption of bacterial membrane integrity leading to cell lysis.

Propriétés

IUPAC Name |

(2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+/i5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNAPUXYLZDDGQ-LYNMLNAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=O)/C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.